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Cat. No.: B15052656

Get Quote

Executive Summary
The 4-nitro-6-azaindole scaffold represents a pivotal "gateway" structure in medicinal

chemistry. Unlike its more common isomer, 7-azaindole, the 6-azaindole (pyrrolo[2,3-c]pyridine)

core offers distinct electronic properties and hydrogen-bonding vectors. The 4-nitro substitution

is chemically strategic: it activates the pyridine ring for nucleophilic aromatic substitution (

) and serves as a masked precursor to the 4-amino group.

Key Therapeutic Applications:

Kinase Inhibition: 4-amino-6-azaindoles mimic the adenine ring of ATP, forming crucial

hydrogen bonds with the hinge region of kinases (e.g., JAK, c-Met, GSK3β).

Antiviral Agents: Functionalized derivatives inhibit HIV-1 attachment by targeting the gp120

viral envelope.

Neuroimaging: 3-bromo-4-nitro derivatives serve as precursors for PET radioligands

targeting tauopathies in Alzheimer's disease.[1]
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Structural Biology & Electronic Properties
The Azaindole Isomer Landscape
Azaindoles are bioisosteres of indole and purine. The position of the pyridine nitrogen dictates

the physicochemical profile (

, lipophilicity) and binding mode.

Isomer IUPAC Name Key Feature

6-Azaindole 1H-pyrrolo[2,3-c]pyridine

Subject of this guide. Moderate

basicity; N6 is solvent-exposed

in many binding modes.

7-Azaindole 1H-pyrrolo[2,3-b]pyridine
Most common; N7 mimics N1

of adenine directly.

4-Azaindole 1H-pyrrolo[3,2-b]pyridine
Rare; distinct vector for H-

bonding.

5-Azaindole 1H-pyrrolo[3,2-c]pyridine
Rare; often used for metabolic

stability tuning.

The 4-Nitro "Warhead"
The nitro group at the C4 position exerts a strong electron-withdrawing effect (-I, -M),

significantly lowering the electron density of the pyridine ring.

Synthetic Consequence: The C4 position becomes highly susceptible to nucleophilic attack

(displacement of

or adjacent halogens).

Biological Consequence: The nitro group is rarely the final pharmacophore due to toxicity

risks (nitroreductase activation). It is almost exclusively reduced to an amine (

) to generate the adenine mimic motif required for kinase inhibition.

Synthesis & Transformation Pathways
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The biological utility of these derivatives is inextricably linked to their synthesis. The Batcho-

Leimgruber and Bartoli indole syntheses are the standard routes.

Synthesis Workflow (DOT Visualization)
The following diagram illustrates the conversion of nitropyridine precursors into bioactive kinase

inhibitors.
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Caption: Synthetic progression from pyridine precursors to bioactive 4-amino-6-azaindole

kinase inhibitors.

Biological Activity Profiles
Kinase Inhibition (Mechanism of Action)
The primary biological activity of 4-substituted-6-azaindoles is ATP-competitive inhibition.

Binding Mode: The pyrrole NH (N1) and the pyridine N (N6) or the exocyclic amine (at C4)

form a bidentate hydrogen-bonding motif with the "hinge region" of the kinase domain.

Selectivity: The 6-azaindole scaffold provides a different vector for the "gatekeeper" residue

interaction compared to the more common 7-azaindole, allowing for selectivity against

promiscuous kinases like CDK2 or GSK3.

Key Targets:

c-Met (Hepatocyte Growth Factor Receptor): 4-azaindole and 6-azaindole derivatives have

shown

values in the low nanomolar range (<20 nM).

JAK Family (Janus Kinases): Used in autoimmune disorders. The 4-amino group mimics the

6-amino group of adenine.
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Antimicrobial & Antiviral Activity
HIV-1 Attachment: Substituted 6-azaindoles interfere with the gp120-CD4 interaction. The 4-

position is often substituted with bulky heteroaromatics (e.g., triazoles) to fill the hydrophobic

pocket of the viral envelope protein.

Antibacterial: 4-nitro precursors have shown sporadic activity against Gram-positive bacteria

(S. aureus), likely via nitro-reduction mechanisms similar to metronidazole, though this is

less explored than the kinase angle.

Quantitative Data Summary

Compound Class Target
Activity Metric (

/ MIC)
Mechanism

4-Amino-6-azaindole c-Met Kinase 15 - 50 nM ATP Hinge Binding

4-Amino-6-azaindole GSK3β ~100 nM ATP Hinge Binding

4-Nitro-6-azaindole S. aureus MIC: 64 Nitro-reduction

(putative)

3-Substituted-6-

azaindole
HIV-1 (gp120) : <10 nM Entry Inhibition

Experimental Protocols
Protocol: Reduction of 4-Nitro-6-Azaindole to 4-Amino-6-
Azaindole
This protocol activates the scaffold for biological assays.

Reagents: 4-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), 10% Pd/C (10 wt%), Methanol, Hydrogen

gas (balloon).

Dissolution: Dissolve 4-nitro-6-azaindole (500 mg) in anhydrous Methanol (20 mL) in a

round-bottom flask.
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Catalyst Addition: Carefully add 10% Pd/C (50 mg) under an argon atmosphere. Caution:

Pd/C is pyrophoric.

Hydrogenation: Purge the flask with

gas (balloon pressure) and stir vigorously at Room Temperature (RT) for 4–6 hours.

Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The nitro spot (

) will disappear, replaced by a lower, fluorescent amine spot.

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with

warm MeOH.

Purification: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Hexane to yield the

4-amino derivative as an off-white solid.

Protocol: In Vitro Kinase Assay (Generic)
Objective: Determine

of the derivative against a target kinase (e.g., c-Met).

Buffer Prep: 20 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.02% Brij-35.

Compound Prep: Dissolve 4-amino-6-azaindole derivative in 100% DMSO. Prepare serial

dilutions (10

to 0.1 nM).

Reaction:

Add 5

compound solution to 384-well plate.

Add 10
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enzyme solution (c-Met kinase). Incubate 10 min.

Add 10

substrate mix (ATP + Peptide substrate).

Detection: Incubate 60 min at RT. Add detection reagent (e.g., ADP-Glo or radioactive

-ATP). Read luminescence/scintillation.

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

Pathway Visualization (Mechanism of Action)
The following diagram details how the 4-amino-6-azaindole derivative intervenes in the HGF/c-

Met Signaling Pathway, a common target for these molecules in oncology.
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Caption: Mechanism of Action: 4-amino-6-azaindoles competitively inhibit ATP binding to c-Met,

halting downstream oncogenic signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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